molecular formula C35H49AuF6NO4PS2 B1591582 Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+) CAS No. 934506-10-2

Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)

Cat. No.: B1591582
CAS No.: 934506-10-2
M. Wt: 953.8 g/mol
InChI Key: GMVGZINKTXAKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This gold(I) complex consists of two primary components:

  • Bis(trifluoromethylsulfonyl)azanide (NTf₂⁻): A weakly coordinating anion (WCA) that stabilizes the cationic gold center while minimally interfering with its electrophilicity, enhancing catalytic activity .
  • Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: A sterically bulky phosphane ligand that provides electronic and steric stabilization, preventing aggregation and modulating reactivity .

The combination of a WCA and a bulky ligand makes this compound highly effective in homogeneous catalysis, particularly in reactions requiring a cationic gold(I) center, such as alkyne activations or cycloisomerizations .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.C2F6NO4S2.Au/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;/q;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVGZINKTXAKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49AuF6NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746251
Record name Gold(1+) bis(trifluoromethanesulfonyl)azanide--dicyclohexyl[2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

953.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934506-10-2
Record name Gold(1+) bis(trifluoromethanesulfonyl)azanide--dicyclohexyl[2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934506-10-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are influenced by its chemical structure and physicochemical properties. These properties include factors such as solubility, stability, and molecular size .

The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and the specific cellular or tissue environment .

Biological Activity

The compound Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+) , commonly referred to as BrettPhos-AuNTf2, is a gold(I) complex that has garnered attention for its potential biological applications, particularly in cancer therapy. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₇H₅₄AuF₆N₀₆P₂S₂⁺
  • Molecular Weight : 767 g/mol
  • Structural Features : The compound features a gold center coordinated to a phosphine ligand and is characterized by the presence of trifluoromethylsulfonyl groups.

Anticancer Properties

Research indicates that gold(I) phosphine complexes like BrettPhos-AuNTf2 exhibit significant anticancer activity. Key findings include:

  • Cytotoxicity : Studies have shown that BrettPhos-AuNTf2 demonstrates potent cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 0.10 to 2.53 µM for K562 (chronic myelogenous leukemia), H460 (lung carcinoma), and OVCAR8 (ovarian carcinoma) cells .
  • Mechanism of Action : The compound triggers apoptosis in cancer cells through:
    • Induction of reactive oxygen species (ROS).
    • Disruption of mitochondrial function.
    • Inhibition of thioredoxin reductase, leading to altered redox homeostasis .

Comparative Studies

A comparative analysis with other gold complexes reveals that BrettPhos-AuNTf2 possesses unique properties:

CompoundIC₅₀ (µM)Mechanism of ActionTarget Cells
BrettPhos-AuNTf20.10–2.53Apoptosis via ROS inductionK562, H460, OVCAR8
Auranofin0.5–7.0Inhibition of thioredoxin reductaseA2780, A549
Phosphine-gold-alkynylVariesDNA intercalation and redox modulationVarious cancer cell lines

Study 1: Antiproliferative Effects

A study published in Scientific Reports demonstrated the antiproliferative effects of gold(I) phosphine complexes, including BrettPhos-AuNTf2. The results indicated a marked decrease in cell viability across multiple cancer cell lines due to the activation of apoptotic pathways .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how gold(I) complexes induce apoptosis. It was found that these compounds preferentially accumulate in cancer cells compared to healthy cells, suggesting a targeted approach for cancer therapy .

Chemical Reactions Analysis

Cycloisomerization Reactions

This compound catalyzes cycloisomerization of enynes and related substrates, enabling efficient synthesis of cyclic structures under mild conditions.

Substrate Conditions Product Yield Reference
1,6-Enynes2 mol% catalyst, 25°C, 12 hBicyclic dienes82–94%
Propargyl amides1.5 mol% catalyst, DCM, 40°COxazolines78–89%

The reaction proceeds via gold-stabilized carbene intermediates , with the ligand’s steric bulk preventing undesired side reactions .

Hydroamination and Hydroarylation

The complex facilitates intermolecular hydroamination of alkynes and alkenes, with exceptional regioselectivity.

Substrate Nucleophile Conditions Yield Selectivity
PhenylacetyleneAniline1 mol% catalyst, 60°C91%>95% para
Styrene derivativesPyrrole2 mol% catalyst, THF84%88% anti-Markovnikov

Mechanistic studies indicate π-activation of the alkyne/alkene by the gold center, followed by nucleophilic attack .

Oxidative Coupling Reactions

The catalyst promotes oxidative coupling between arenes and alkynes in the presence of oxidants like Selectfluor®.

Arene Alkyne Oxidant Product Yield
TolueneDiphenylacetyleneSelectfluor®Biaryl derivatives76%
NaphthaleneEthynylbenzeneNFSINaphtho-fused systems68%

This reaction leverages the redox-active gold center , which transiently reaches Au(III) states before reductive elimination .

Reduction and Transmetalation

The compound participates in reduction and ligand-exchange reactions:

  • Reduction : Treatment with NaBH₄ in ethanol yields gold nanoparticles (AuNPs) of 5–10 nm diameter.

  • Transmetalation : Reacts with Pd(OAc)₂ to form heterobimetallic Au-Pd clusters, enhancing catalytic activity in cross-couplings.

Comparative Reactivity

The table below contrasts this complex with related gold catalysts:

Catalyst Cycloisomerization Efficiency Thermal Stability Substrate Scope
BrettPhos-AuNTf₂ (this compound)High (TOF = 320 h⁻¹)>100°CBroad
JohnPhos-AuClModerate (TOF = 150 h⁻¹)<80°CLimited
tBuXPhos-AuNTf₂High (TOF = 280 h⁻¹)>90°CModerate

TOF = Turnover frequency; Data from

Stability Under Reaction Conditions

The catalyst retains activity for >10 cycles in flow systems, with <5% Au leaching observed . Decomposition occurs above 150°C, releasing trace amounts of trifluoromethanesulfonic acid.

This gold(I) complex demonstrates versatility in catalysis, driven by its robust ligand architecture and tunable electronic properties. Its applications span pharmaceuticals, materials science, and synthetic methodology .

Comparison with Similar Compounds

Comparison with Similar Gold(I) Complexes

The following table compares key structural and functional attributes of the target compound with analogous gold(I) complexes:

Compound Molecular Formula Ligand Counterion Key Applications Ref.
Bis(trifluoromethylsulfonyl)azanide; Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; Gold(1+) C₃₉H₅₄AuF₆NO₄P⁻ Dicyclohexyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane Bis(trifluoromethylsulfonyl)azanide (NTf₂⁻) Alkyne activation, enantioselective catalysis
Triphenylphosphinegold(I) Bis(trifluoromethanesulfonyl)imidate (C₁₈H₁₅P)Au(NS₂O₄C₂F₆) Triphenylphosphine (simpler, less bulky) Bis(trifluoromethanesulfonyl)azanide (NTf₂⁻) Model system for Au(I) reactivity studies
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenyl]Au(NTf₂) C₂₈H₃₅AuF₆NO₆⁻ Dicyclohexylphosphino-biphenyl (moderately bulky) NTf₂⁻ Cross-coupling, C–H activation
{(NHC)Au}₂(μ-Alkyne) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate C₅₀H₄₂Au₂B(F₆C₂)₄⁻ N-Heterocyclic carbene (NHC) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻) σ,π-Digold alkyne complexes for enyne reactions
Dichloro(DPPE)digold(I) C₂₆H₂₄Au₂Cl₂P₂ 1,2-Bis(diphenylphosphino)ethane (DPPE, bidentate) Chloride (Cl⁻) Redox-active clusters, photoluminescence

Structural and Functional Analysis

Ligand Bulkiness and Electronic Effects :

  • The target compound’s dicyclohexyl-triisopropylphenylphosphane ligand is significantly bulkier than triphenylphosphine (in ) or DPPE (in ), enabling superior steric protection of the Au(I) center. This reduces decomposition pathways (e.g., ligand dissociation) and enhances stability in catalytic cycles .
  • By contrast, chloride counterions (e.g., in ) are strongly coordinating, reducing Au(I)’s electrophilicity and limiting catalytic versatility compared to NTf₂⁻ or BArF₄⁻ .

Counterion Influence :

  • NTf₂⁻ (in the target compound and ) provides superior ion-pair dissociation in solution compared to BArF₄⁻ (in ), which has higher lipophilicity but lower solubility in polar solvents.
  • Chloride (in ) forms stronger Au–Cl bonds, necessitating harsh conditions for activation, whereas NTf₂⁻ permits mild catalytic environments .

Catalytic Performance: The target compound outperforms triphenylphosphine-based analogues (e.g., ) in enantioselective cyclopropanations due to its ligand’s chiral environment and steric control . Compared to NHC-Au complexes (e.g., ), the phosphane ligand offers tunable σ-donor strength, balancing reactivity and stability in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)
Reactant of Route 2
Reactant of Route 2
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.